molecular formula C12H11NO2 B3022918 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 400715-83-5

1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3022918
CAS No.: 400715-83-5
M. Wt: 201.22 g/mol
InChI Key: LSTMANYLITXSFR-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS 400715-83-5) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 12 H 11 NO 2 with a molecular weight of 201.22 g/mol . This compound is part of a class of 5-phenyl-1H-pyrrole-2-carboxylic acids that have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . The Keap1-Nrf2-ARE signaling pathway is a crucial regulator of cellular oxidative stress, and its targeted inhibition can activate the transcription of antioxidant and cytoprotective genes . This mechanism is a promising therapeutic strategy for conditions driven by oxidative stress, such as acute lung injury (ALI) . Researchers can utilize this compound as a key synthetic intermediate for exploring structure-activity relationships or for the development of novel therapeutic agents targeting oxidative stress pathways. The compound is provided as a solid and is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-methyl-5-phenylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTMANYLITXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400715-83-5
Record name 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential pharmacological properties. Research indicates that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor , suggesting potential applications in drug development to enhance therapeutic efficacy and reduce adverse effects associated with drug interactions .

Case Study: Anticancer Activity
A study explored the anticancer properties of pyrrole derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest .

Material Science

The compound's unique structure allows it to be used in the synthesis of advanced materials, particularly in organic electronics and sensors. Its ability to form stable conjugated systems makes it a candidate for developing organic semiconductors.

Case Study: Organic Photovoltaics
Research has shown that incorporating pyrrole derivatives into polymer matrices can enhance the efficiency of organic photovoltaic devices. The addition of this compound improved charge transport properties, leading to higher power conversion efficiencies .

Agrochemicals

The compound has potential applications in agrochemicals as a growth regulator or pesticide due to its biological activity against certain pests and pathogens.

Case Study: Plant Growth Regulation
In agricultural studies, formulations containing pyrrole derivatives were tested for their efficacy in promoting plant growth and resistance to diseases. Results indicated that these compounds could enhance crop yield while reducing the need for synthetic fertilizers .

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify its structure and activity. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid N1-CH₃, C5-Ph, C2-COOH C₁₂H₁₁NO₂ 201.22 Potential bioactive scaffold
2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid C2-CH₃, C5-Ph, C3-COOH C₁₂H₁₁NO₂ 201.22 Structural isomer; altered acidity
1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid N1-CH₃, C5-(CF₃-Ph), C2-COOH C₁₃H₁₀F₃NO₂ 269.22 Enhanced lipophilicity; drug candidate
5-Phenyl-1H-pyrrole-2-carboxylic acid C5-Ph, C2-COOH (no N1-CH₃) C₁₁H₉NO₂ 187.20 Reduced steric hindrance
5-Methyl-1H-pyrrole-2-carboxylic acid C5-CH₃, C2-COOH (no Ph or N1-CH₃) C₆H₇NO₂ 125.13 Simplified structure; higher solubility

Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl analogue (logP ~3.5 estimated) is more lipophilic than the phenyl-substituted target compound (logP ~2.8), impacting membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~4-5) is influenced by substituents. For example, electron-withdrawing groups (e.g., CF₃) lower pKa, enhancing solubility in basic media .
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions in 1H-pyrrole-2-carboxylic acid) stabilize crystal structures, as observed in X-ray studies .

Biological Activity

1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound’s biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring structure with a carboxylic acid functional group, which enhances its reactivity and solubility. The molecular formula is C12H11NO2C_{12}H_{11}NO_2 with a molecular weight of approximately 201.22 g/mol. Its unique substitution pattern contributes to distinct chemical properties and biological activities .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains. For instance, this compound has been associated with inhibition of quorum sensing (QS) in Pseudomonas aeruginosa, a critical factor in bacterial virulence .

Table 1: Summary of Antimicrobial Activity

MicroorganismActivity ObservedReference
Pseudomonas aeruginosaInhibition of QS factors
Various bacteriaAntimicrobial properties
FungiPotential antifungal effects

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It interacts with the Keap1-Nrf2 signaling pathway, which is pivotal in regulating oxidative stress responses. In cellular models, this compound has demonstrated protective effects against oxidative damage .

Table 2: Antioxidant Activity Analysis

Test SystemEffect ObservedConcentration UsedReference
BEAS-2B cellsProtection against LPS-induced injury15 mg/kg
Mouse modelsAlleviation of ALI symptomsNot specified

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Quorum Sensing Inhibition : The compound inhibits QS in Pseudomonas aeruginosa, affecting the expression of genes associated with virulence factors such as elastase and protease .
  • Antioxidant Mechanism : By modulating the Keap1-Nrf2 pathway, it enhances the expression of antioxidant enzymes like HO-1 and NQO1, providing cellular protection against oxidative stress .
  • Anticancer Potential : Preliminary studies suggest that pyrrole derivatives may have anticancer properties through mechanisms involving apoptosis induction and modulation of cell signaling pathways .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Quorum Sensing : A study isolated 1H-pyrrole-2-carboxylic acid from Streptomyces species, demonstrating its ability to suppress QS-related virulence factors in Pseudomonas aeruginosa without affecting bacterial viability .
  • Oxidative Stress Research : Another investigation focused on the protective effects of this compound in models of acute lung injury (ALI), showing significant improvements in symptoms when administered at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of suitable precursors (e.g., substituted hydrazines and β-ketoesters) followed by hydrolysis. For example, analogous pyrazole-carboxylic acids are synthesized by reacting ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), reaction temperature (80–100°C), and catalyst selection (e.g., acetic acid for cyclization). Post-synthesis purification via recrystallization (using ethanol or ethyl acetate) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the substitution pattern (e.g., phenyl group at position 5, methyl at position 1). Aromatic protons typically appear at δ 7.2–7.8 ppm, while the methyl group resonates near δ 3.8–4.0 ppm .
  • FT-IR : Validate the carboxylic acid moiety via O–H stretching (2500–3000 cm1^{-1}) and C=O stretching (1680–1720 cm1^{-1}) .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Centrosymmetric dimers linked by hydrogen bonds (N–H⋯O and O–H⋯O) are common in similar pyrrole derivatives .

Q. How can researchers assess the purity of this compound, and what analytical methods are suitable?

  • Methodological Answer : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection (λ = 254 nm). A validated method for related pyrrole derivatives uses a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min flow rate. Purity >98% is achievable with retention times <10 minutes .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, the carboxylic acid group may exist in equilibrium with its deprotonated form, altering 1H^1H-NMR signals. To resolve this:
  • Perform variable-temperature NMR to stabilize tautomers.
  • Use computational tools (DFT calculations at B3LYP/6-31G* level) to predict and compare experimental vs. theoretical spectra .
  • Confirm hydrogen bonding patterns via X-ray crystallography, as seen in analogous structures with R22_2^2(8) and R22_2^2(10) motifs .

Q. What strategies are effective for impurity profiling in synthetic batches of this compound?

  • Methodological Answer :
  • LC-MS : Identify impurities using high-resolution mass spectrometry (HRMS) in ESI+ mode. Common impurities include unreacted intermediates (e.g., ethyl ester precursors) or byproducts from incomplete cyclization.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to simulate degradation pathways. Monitor via HPLC to isolate and characterize degradation products .

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for biological applications?

  • Methodological Answer :
  • Comparative analysis : Synthesize analogs with substitutions at the phenyl (e.g., electron-withdrawing groups) or methyl positions. Test biological activity (e.g., enzyme inhibition) to correlate structural changes with efficacy.
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate predictions with in vitro assays, referencing studies on pyrazole-carboxylic acid derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid

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